molecular formula C23H20N4OS B2541251 N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide CAS No. 1251606-79-7

N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide

Cat. No.: B2541251
CAS No.: 1251606-79-7
M. Wt: 400.5
InChI Key: IBZOCSQPJXTMQM-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide: is a complex organic compound that belongs to the class of benzodiazepines This compound is characterized by its unique structure, which includes a benzodiazepine core, a pyridine ring, and a sulfanylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the preparation of the benzodiazepine core, followed by the introduction of the pyridine ring and the sulfanylacetamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions can occur at different positions on the benzodiazepine or pyridine rings, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives with modified functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is studied for its interactions with biological macromolecules, such as proteins and nucleic acids. This research can provide insights into the compound’s potential as a therapeutic agent.

Medicine: In medicine, this compound is investigated for its potential pharmacological properties, including its ability to modulate neurotransmitter receptors and its effects on the central nervous system. It may have applications in the treatment of neurological disorders, anxiety, and other conditions.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets in the body. This compound is known to bind to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). By enhancing the inhibitory effects of GABA, this compound can produce sedative, anxiolytic, and anticonvulsant effects.

Comparison with Similar Compounds

    Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.

    Lorazepam: Known for its potent anxiolytic and anticonvulsant effects.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness: N-(2-methylphenyl)-2-{[4-(pyridin-2-yl)-3H-1,5-benzodiazepin-2-yl]sulfanyl}acetamide is unique due to its specific structural features, such as the presence of the pyridine ring and the sulfanylacetamide group. These features may confer distinct pharmacological properties and potential therapeutic applications compared to other benzodiazepines.

Properties

IUPAC Name

N-(2-methylphenyl)-2-[(2-pyridin-2-yl-3H-1,5-benzodiazepin-4-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4OS/c1-16-8-2-3-9-17(16)26-22(28)15-29-23-14-21(18-10-6-7-13-24-18)25-19-11-4-5-12-20(19)27-23/h2-13H,14-15H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBZOCSQPJXTMQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N=C(C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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